1-Phenyl-4-(piperazin-1-yl)phthalazine

VEGFR-2 Kinase Inhibition Anticancer

1-Phenyl-4-(piperazin-1-yl)phthalazine is a validated phthalazine scaffold with sub-micromolar VEGFR-2 IC50 (0.35 µM) and broad NCI 60-cell activity (GI50 3.62 µM). Its free piperazine NH enables versatile functionalization for PROTACs, fluorescent tracers, and affinity probes. Unlike generic substitutes, its precise 1-phenyl-4-piperazinyl substitution is critical for target engagement, making it essential for reproducible hit-to-lead campaigns.

Molecular Formula C18H18N4
Molecular Weight 290.37
CAS No. 30437-09-3
Cat. No. B2537081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-(piperazin-1-yl)phthalazine
CAS30437-09-3
Molecular FormulaC18H18N4
Molecular Weight290.37
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(21-20-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2
InChIKeyGCMUHGJHZLTCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-(piperazin-1-yl)phthalazine (CAS 30437-09-3): A Core Scaffold for VEGFR-2 and Smoothened-Targeted Anticancer Research


1-Phenyl-4-(piperazin-1-yl)phthalazine (CAS 30437-09-3) is a heterocyclic compound belonging to the phthalazine family, featuring a phthalazine core with a phenyl group at the 1-position and a piperazine moiety at the 4-position . With a molecular formula of C18H18N4 and a molecular weight of 290.37 g/mol , this scaffold serves as a versatile starting point for developing kinase inhibitors and receptor antagonists. It has been employed as a key building block in the synthesis of potent VEGFR-2 inhibitors [1] and Smoothened (Smo) antagonists [2], with multiple research groups leveraging its 1-piperazinyl-4-arylphthalazine core to achieve sub-micromolar activity against oncogenic targets. Its well-defined physical properties—including a melting point of 107–110 °C and a boiling point of 382.4±27.0 °C —facilitate reproducible handling and formulation in early-stage drug discovery workflows.

1-Phenyl-4-(piperazin-1-yl)phthalazine Substitution Risks: Why Closely Related Analogs Do Not Guarantee Equivalent VEGFR-2 Inhibition


Substituting 1-phenyl-4-(piperazin-1-yl)phthalazine with a structurally similar phthalazine derivative is scientifically precarious due to the steep structure–activity relationship (SAR) within this chemotype. Even minor modifications to the aryl substituent or piperazine linkage drastically alter inhibitory potency against VEGFR-2. For instance, among a series of 1-piperazinyl-4-arylphthalazines, the unsubstituted phenyl analog exhibited an IC50 of 0.35 ± 0.03 μM, whereas analogs bearing electron-withdrawing or bulky groups displayed significantly reduced or abolished activity [1]. Similarly, in the context of Smoothened antagonism, 1-amino-4-arylphthalazine derivatives demonstrate that the precise nature and position of substituents dictate oral bioavailability and in vivo efficacy [2]. These findings underscore that the 1-phenyl-4-(piperazin-1-yl)phthalazine scaffold is not interchangeable with generic phthalazine or piperazine derivatives; its unique electronic and steric profile is essential for achieving the reported target engagement and cellular potency. Consequently, procurement or experimental design relying on alternative phthalazine cores risks irreproducible results and wasted resources.

Quantitative Evidence for 1-Phenyl-4-(piperazin-1-yl)phthalazine: Head-to-Head and Cross-Study Comparison Against Analogs


VEGFR-2 Kinase Inhibition: Sub-Micromolar Potency of 1-Phenyl-4-(piperazin-1-yl)phthalazine Compared to Sorafenib and Structural Analogs

In a direct head-to-head comparison, 1-phenyl-4-(piperazin-1-yl)phthalazine (as compound 16k) inhibits VEGFR-2 with an IC50 of 0.35 ± 0.03 μM, demonstrating comparable potency to the clinically approved VEGFR-2 inhibitor sorafenib (IC50 = 0.092 μM) [1]. In contrast, closely related analogs in the same study—such as 4-(4-methoxyphenyl)-1-(piperazin-1-yl)phthalazine (16b) and 4-(4-chlorophenyl)-1-(piperazin-1-yl)phthalazine (16f)—exhibited IC50 values >10 μM, representing a >28-fold loss of activity [1]. This steep SAR highlights the critical role of the unsubstituted phenyl group at the 4-position.

VEGFR-2 Kinase Inhibition Anticancer

Broad-Spectrum Anticancer Activity: NCI 60-Cell Panel GI50 Value of 1-Phenyl-4-(piperazin-1-yl)phthalazine

1-Phenyl-4-(piperazin-1-yl)phthalazine (as compound 16k) exhibited potent broad-spectrum anticancer activity in the NCI 60-cell line panel, achieving a full panel GI50 (MG-MID) value of 3.62 μM [1]. This indicates consistent growth inhibition across diverse cancer types, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. In comparison, a closely related analog, 1-(4-acetylpiperazin-1-yl)-4-phenylphthalazine (21d), showed selective activity only against leukemia and prostate cancer subpanels (subpanel GI50 of 3.51 and 5.15 μM, respectively) but lacked broad efficacy [1].

Anticancer NCI 60 Broad-Spectrum

Oral Bioavailability and In Vivo Efficacy of 1-Piperazinyl-4-arylphthalazine Scaffold in Smoothened Antagonism

While specific pharmacokinetic data for 1-phenyl-4-(piperazin-1-yl)phthalazine itself are limited, the 1-amino-4-arylphthalazine scaffold—which shares the identical 1-piperazinyl-4-arylphthalazine core—has been validated in vivo. A representative compound from this series demonstrated significant tumor volume reduction in a mouse medulloblastoma model following oral administration [1]. This class-level evidence suggests that the core scaffold possesses favorable oral bioavailability and target engagement in vivo. In contrast, many alternative phthalazine derivatives lack reported oral efficacy, limiting their translational potential.

Smoothened Oral Bioavailability Medulloblastoma

1-Phenyl-4-(piperazin-1-yl)phthalazine: Optimal Application Scenarios for Drug Discovery and Chemical Biology


VEGFR-2 Kinase Inhibitor Lead Generation

Given its sub-micromolar VEGFR-2 IC50 of 0.35 μM and well-defined SAR, 1-phenyl-4-(piperazin-1-yl)phthalazine is an ideal starting scaffold for hit-to-lead optimization programs targeting VEGFR-2-dependent angiogenesis [1]. Its potency is comparable to sorafenib within the same order of magnitude, enabling rational structure-based design to improve selectivity and pharmacokinetics without sacrificing target engagement.

Broad-Spectrum Anticancer Phenotypic Screening

The compound's full panel GI50 of 3.62 μM in the NCI 60-cell screen makes it a valuable tool for phenotypic drug discovery campaigns aiming to identify novel mechanisms of action or to repurpose the phthalazine scaffold for new oncology indications [1]. Its broad activity across multiple cancer types reduces the risk of missing active compounds due to narrow cell line selection.

Smoothened Antagonist Development for Hedgehog Pathway-Driven Cancers

Based on class-level evidence, the 1-piperazinyl-4-arylphthalazine core is a privileged structure for developing orally bioavailable Smoothened antagonists [2]. Researchers studying Hedgehog pathway-driven cancers—such as medulloblastoma, basal cell carcinoma, and pancreatic cancer—can utilize this scaffold to generate novel Smo inhibitors with potential for in vivo efficacy following oral dosing.

Chemical Biology Probe Synthesis

The presence of a free piperazine NH in 1-phenyl-4-(piperazin-1-yl)phthalazine provides a convenient handle for further functionalization, enabling the synthesis of affinity probes, fluorescent tracers, or PROTACs for target validation studies. This chemical versatility, combined with its validated biological activity, makes it a preferred building block over analogs with blocked or absent piperazine amines [1].

Quote Request

Request a Quote for 1-Phenyl-4-(piperazin-1-yl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.